molecular formula C19H17N3O B2555043 (4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1421473-53-1

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B2555043
CAS RN: 1421473-53-1
M. Wt: 303.365
InChI Key: MLDBJAGFHQNIDG-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ-102 is a small molecule that is being studied for its ability to modulate the activity of certain proteins and enzymes in the body, which could lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

Enzymatic Applications and Mechanistic Insights

Methanol Dehydrogenase Cofactor : PQQ serves as the redox cofactor in bacterial methanol dehydrogenase (MEDH), facilitating the oxidation of methanol to formaldehyde. The enzyme's structure reveals a Ca2+ ion bridging PQQ to the protein, close to the substrate binding pocket. This highlights the intricate mechanism of alcohol oxidation catalyzed by PQQ-containing enzymes (White et al., 1993).

Synthetic Methods for Derivatives

Modular Synthesis of PQQ Derivatives : New methods have been developed for synthesizing derivatives of PQQ that are designed for creating new alcohol oxidation catalysts and redox sensors. These derivatives are modified to include methyl and ketone groups instead of carboxylic acid moieties, expanding the utility of PQQ in biomimetic complexes and sensors (Janßen et al., 2022).

Pharmacological Potentials

Antimicrobial Activity : Novel quinoline derivatives bearing pyrazoline and pyridine analogues have been synthesized, demonstrating potent antibacterial and antifungal activities. These findings suggest the potential of quinoline-based compounds in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).

Neuroprotective Agents : Selective butyrylcholinesterase (BChE) inhibitors based on dihydroisoquinolin derivatives have shown promising results in inhibiting Aβ aggregation, a key factor in Alzheimer's disease. These compounds present a potential therapeutic avenue for neurodegenerative diseases (Jiang et al., 2019).

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(22-13-5-7-15-6-1-2-8-18(15)22)17-14-16(9-10-20-17)21-11-3-4-12-21/h1-4,6,8-12,14H,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBJAGFHQNIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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